![molecular formula C7H9ClN2 B044810 2-Chlorobenzylhydrazine CAS No. 51421-13-7](/img/structure/B44810.png)
2-Chlorobenzylhydrazine
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves reactions with chlorobenzyl precursors. For instance, ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was synthesized via the reaction of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride. The molecular structure was confirmed by single crystal X-ray diffraction studies, showcasing the versatility of chlorobenzyl compounds in synthesizing complex structures (Achutha et al., 2017).
Molecular Structure Analysis
The molecular structure of chlorobenzylhydrazine derivatives has been elucidated using various spectroscopic techniques including NMR, mass spectral analysis, and particularly X-ray crystallography, which provides detailed insights into the crystalline structure, stabilizing interactions like hydrogen bonds and π-π interactions, and the spatial arrangement of atoms within the molecule (Achutha et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving 2-Chlorobenzylhydrazine derivatives are integral to synthesizing a variety of heterocyclic compounds. For example, by reacting 2-chlorobenzimidazole with different hydrazines, various 2-(1′-alkylhydrazino)benzimidazoles were synthesized, demonstrating the compound's reactivity and utility in creating complex molecular architectures (Povstyanoi et al., 1990).
Scientific Research Applications
Antiviral Applications
One of the significant applications of phenothiazines, a class closely related to 2-Chlorobenzylhydrazine through its pharmacological actions, is in the treatment of viral infections. Studies have shown that compounds like chlorpromazine, fluphenazine, perphenazine, prochlorperazine, and thioridazine exhibit antiviral activity against a broad spectrum of RNA viruses. These drugs interfere with various stages of the viral life cycle, including inhibiting clathrin-dependent endocytosis, cell-cell fusion, viral replication, and entry into host cells, demonstrating potential therapeutic applications for viral infections including SARS-CoV-2 (Otręba, Kośmider, & Rzepecka-Stojko, 2020).
Anticancer Properties
Another promising area of application is in oncology, where certain phenothiazines have been investigated for their anticancer properties. Fluphenazine, perphenazine, and prochlorperazine, for example, have shown potential in inhibiting the viability of different cancer cell lines. Their antitumor activity is believed to be mediated through effects on the cell cycle, proliferation, apoptosis, and the modulation of drug efflux pumps and signaling pathways involved in cancer progression. These findings highlight the potential of repurposing these compounds as adjuvants in cancer treatment, leveraging their ability to induce cell death and inhibit tumor growth (Otręba & Kośmider, 2020).
Antimicrobial and Antituberculosis Activity
Phenothiazines have also been explored for their antimicrobial properties, particularly against antibiotic-resistant strains of Mycobacterium tuberculosis. Their ability to enhance the activity of first-line tuberculosis treatments and potentially serve as adjuvants in the management of tuberculosis infections underscores the broad-spectrum utility of these compounds. This antimicrobial activity, coupled with the ability to be concentrated by human macrophages, positions phenothiazines as valuable candidates for further research and development in the treatment of infectious diseases (Amaral, Kristiansen, Viveiros, & Atouguia, 2001).
Mechanism of Action
Target of Action
Hydrazide-hydrazone derivatives, a class to which 2-chlorobenzylhydrazine belongs, are known to interact with various biological targets
Mode of Action
Hydrazide-hydrazone derivatives are known to exhibit a wide variety of biological activities, including antibacterial, antitubercular, antifungal, anticancer, anti-inflammatory, anticonvulsant, antiviral, and antiprotozoal action . The specific interactions of 2-Chlorobenzylhydrazine with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Hydrazide-hydrazone derivatives are known to interact with various biochemical pathways
Result of Action
Hydrazide-hydrazone derivatives are known to exhibit a wide variety of biological activities
properties
IUPAC Name |
(2-chlorophenyl)methylhydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c8-7-4-2-1-3-6(7)5-10-9/h1-4,10H,5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCMWXOVSVJGOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30329054 | |
Record name | 2-Chlorobenzylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30329054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorobenzylhydrazine | |
CAS RN |
51421-13-7 | |
Record name | [(2-Chlorophenyl)methyl]hydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51421-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chlorobenzylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30329054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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